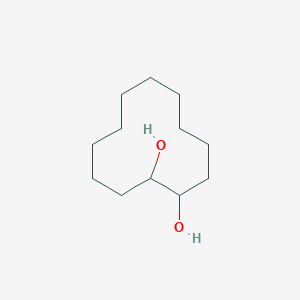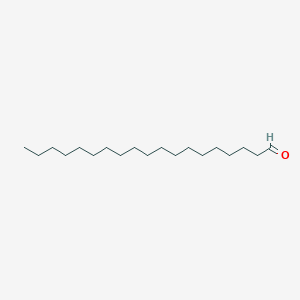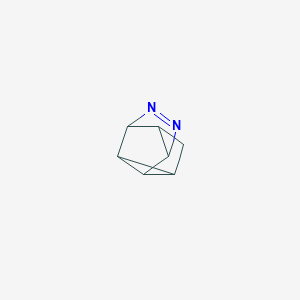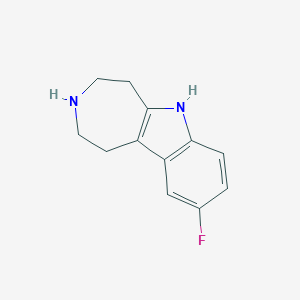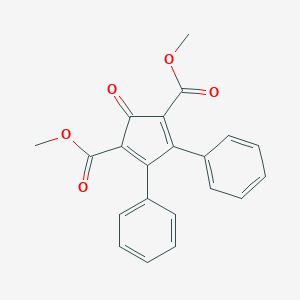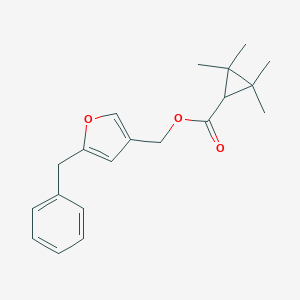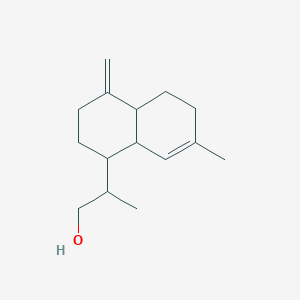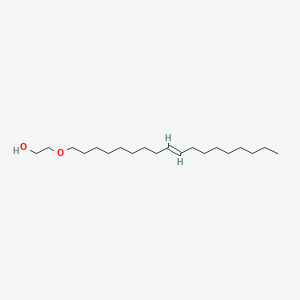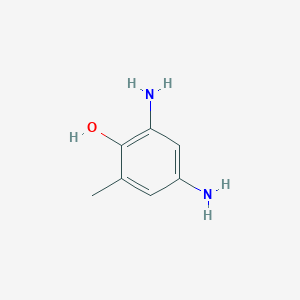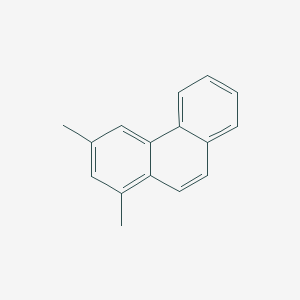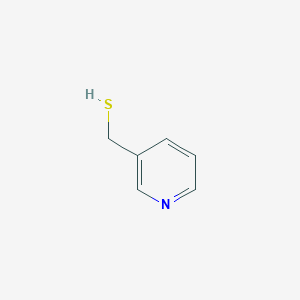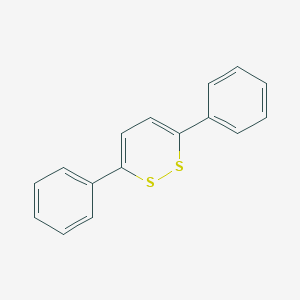
3,6-Diphenyl-1,2-dithiin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diphenyl-1,2-dithiin is a sulfur-containing organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the dithiin family, which is known for their unique properties and potential biological activities.
Wissenschaftliche Forschungsanwendungen
3,6-Diphenyl-1,2-dithiin has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been shown to have potential anticancer, antiviral, and antibacterial properties. In material science, 3,6-Diphenyl-1,2-dithiin has been studied for its potential applications in organic electronics, such as organic field-effect transistors and organic photovoltaics. In addition, this compound has been studied for its potential use as a fluorescent probe in bioimaging.
Wirkmechanismus
The mechanism of action of 3,6-Diphenyl-1,2-dithiin is not fully understood, but several studies have proposed possible mechanisms. In anticancer research, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. In antiviral research, it has been suggested that 3,6-Diphenyl-1,2-dithiin inhibits viral replication by blocking viral entry or interfering with viral RNA synthesis. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemische Und Physiologische Effekte
Several studies have investigated the biochemical and physiological effects of 3,6-Diphenyl-1,2-dithiin. In anticancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In antiviral research, 3,6-Diphenyl-1,2-dithiin has been shown to have potent antiviral activity against several viruses, including HIV, influenza, and hepatitis C virus. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,6-Diphenyl-1,2-dithiin in lab experiments include its unique properties, potential biological activities, and ease of synthesis. However, there are also some limitations to using this compound in lab experiments. One limitation is its low solubility in water, which can make it difficult to work with in aqueous environments. Another limitation is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3,6-Diphenyl-1,2-dithiin. In medicinal chemistry, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its anticancer, antiviral, and antibacterial activities. In material science, further studies are needed to explore the potential applications of 3,6-Diphenyl-1,2-dithiin in organic electronics and other fields. In addition, further studies are needed to investigate the potential use of this compound as a fluorescent probe in bioimaging.
Conclusion:
In conclusion, 3,6-Diphenyl-1,2-dithiin is a sulfur-containing organic compound that has gained significant attention in scientific research due to its unique properties and potential biological activities. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,6-Diphenyl-1,2-dithiin have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to optimize its properties for specific applications.
Synthesemethoden
The synthesis of 3,6-Diphenyl-1,2-dithiin can be achieved through several methods. One of the most commonly used methods is the reaction of 1,2-dithiin with phenyl lithium or phenyl magnesium bromide. Another method involves the reaction of 1,2-dithiin with benzaldehyde in the presence of a Lewis acid catalyst. The synthesis of 3,6-Diphenyl-1,2-dithiin has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Eigenschaften
CAS-Nummer |
16212-85-4 |
|---|---|
Produktname |
3,6-Diphenyl-1,2-dithiin |
Molekularformel |
C16H12S2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
3,6-diphenyldithiine |
InChI |
InChI=1S/C16H12S2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H |
InChI-Schlüssel |
TWFJKRAZUIJOSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3 |
Andere CAS-Nummern |
16212-85-4 |
Synonyme |
3,6-diphenyldithiine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)
